molecular formula C21H27NO3 B6481883 methyl 3-(3,5-dimethyladamantane-1-amido)benzoate CAS No. 519046-15-2

methyl 3-(3,5-dimethyladamantane-1-amido)benzoate

Cat. No. B6481883
CAS RN: 519046-15-2
M. Wt: 341.4 g/mol
InChI Key: IEDRHXZFGCQDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate” is a chemical compound that is related to the class of compounds known as adamantanes, which are used in various fields of chemistry and medicine . It contains an adamantane moiety, which is a type of cage-like structure made up of three cyclohexane rings oriented in the “armchair” conformation . It also contains a benzoate group, which is a common moiety in organic chemistry .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a two-step synthesis of memantine hydrochloride salt was introduced by Binh Duong Vu and his group. 3,5-Dimethyladamantane-1-yl formamide is formed when 1,3-dimethyladamantane reacts with formamide in the presence of nitric acid .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain several interesting features . For example, Methyl 4-chloro-3-[(3S,5S)-3,5-dimethyladamantane-1-amido]benzoate contains total 55 bond(s); 29 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 5 six-membered ring(s), 3 eight-membered ring(s), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, 1,3-Dimethyladamantane reacts with HNO3 and produces 3,5-dimethyladamantane-1-yl nitrate. This compound on reaction with HCN forms 3,5-dimethyladamantane-1-yl formamide, which further on hydrolysis results in the formation of memantine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 3,5-DIMETHYLADAMANTANE-1-ACIDIC ACID has a melting point range of 110 - 114 °C and a boiling point of 339.2±10.0 °C (Predicted) .

Advantages and Limitations for Lab Experiments

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate 3-(3,5-dimethyladamantane-1-amido)benzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solution. It is also non-toxic and has low solubility, making it suitable for use in cell culture experiments. However, it has several limitations for use in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. It is also not very stable in acidic or basic solutions, making it unsuitable for use in certain types of experiments.

Future Directions

Future research on methyl 3-(3,5-dimethyladamantane-1-amido)benzoate should focus on understanding its exact mechanism of action and the potential applications of its anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, further research should be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases. Furthermore, research should be conducted to investigate the potential of this compound as an adjuvant for other therapeutic agents. Finally, research should be conducted to investigate the potential of this compound as a drug delivery system.

Synthesis Methods

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate 3-(3,5-dimethyladamantane-1-amido)benzoate is typically synthesized using a three-step process. The first step involves the reaction of adamantane-1-carboxylic acid with a base such as sodium hydroxide in aqueous solution. The second step involves the reaction of the resulting anion with an amine, such as 3-aminopropionic acid, in aqueous solution. The third step involves the reaction of the resulting amide with methyl benzoate in the presence of a base such as sodium hydroxide. The overall reaction is shown below:

Scientific Research Applications

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate 3-(3,5-dimethyladamantane-1-amido)benzoate has been studied for its potential medicinal applications. It has been shown to possess anti-inflammatory, anti-microbial, and anti-cancer properties in laboratory studies. It has also been studied for its ability to inhibit the growth of certain types of bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium.

Safety and Hazards

Safety data sheets suggest using personal protective equipment, avoiding dust formation, and avoiding breathing vapours, mist or gas when handling similar compounds .

properties

IUPAC Name

methyl 3-[(3,5-dimethyladamantane-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(24)22-16-6-4-5-15(7-16)17(23)25-3/h4-7,14H,8-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRHXZFGCQDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC(=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.